Benzoyl chloride, 4-(tetradecyloxy)-

Liquid Crystals Mesomorphism Nematic Phase Stability

Benzoyl chloride, 4-(tetradecyloxy)- (CAS 52244-84-5) is a para-substituted aromatic acyl chloride bearing a saturated C14 alkoxy tail, with molecular formula C21H33ClO2 and a molecular weight of 352.94 g/mol. It is formally listed in the NIST Chemistry WebBook and on ChemSpider (ID 8173739), and is classified as a specialty synthetic intermediate rather than a commodity chemical.

Molecular Formula C21H33ClO2
Molecular Weight 352.9 g/mol
CAS No. 52244-84-5
Cat. No. B8554459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoyl chloride, 4-(tetradecyloxy)-
CAS52244-84-5
Molecular FormulaC21H33ClO2
Molecular Weight352.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)Cl
InChIInChI=1S/C21H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-24-20-16-14-19(15-17-20)21(22)23/h14-17H,2-13,18H2,1H3
InChIKeyQWBDKWSSXVNJKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoyl chloride, 4-(tetradecyloxy)- (CAS 52244-84-5): Procurement-Grade Overview for Liquid Crystal and Advanced Materials Synthesis


Benzoyl chloride, 4-(tetradecyloxy)- (CAS 52244-84-5) is a para-substituted aromatic acyl chloride bearing a saturated C14 alkoxy tail, with molecular formula C21H33ClO2 and a molecular weight of 352.94 g/mol [1]. It is formally listed in the NIST Chemistry WebBook and on ChemSpider (ID 8173739), and is classified as a specialty synthetic intermediate rather than a commodity chemical [1]. Its defining structural feature—the fourteen-carbon linear alkoxy chain—drives its primary utility as a key building block in the construction of thermotropic liquid crystalline materials, where the alkoxy tail length is the principal structural variable governing mesophase type, thermal stability, and phase transition thermodynamics of the final mesogen [2].

Why Interchanging 4-(Tetradecyloxy)benzoyl Chloride with Shorter- or Longer-Chain Alkoxybenzoyl Chlorides Compromises Mesogen Design


In homologous series of alkoxybenzoyl-derived mesogens, the terminal chain length is not a continuously tunable parameter but a discrete structural switch that determines mesophase identity, thermodynamic stability, and phase sequence [1]. Substituting the tetradecyloxy (C14) building block with the decyloxy (C10) or dodecyloxy (C12) analog does not merely shift transition temperatures—it can fundamentally alter the mesophase type from enantiotropic smectic to monotropic nematic, or abolish liquid crystallinity entirely [1][2]. Similarly, replacing it with the octyloxy (C8) variant changes the dielectric response characteristics in smectic phases and shifts the lipophilicity by over two orders of magnitude, affecting solubility, formulation compatibility, and self-assembly behavior in polymer-LC blends [3][4]. The data below quantify these discontinuities.

Quantitative Differentiation Evidence for 4-(Tetradecyloxy)benzoyl Chloride Against Closest Alkoxybenzoyl Chloride Analogs (C8, C10, C12, C16)


Enantiotropic versus Monotropic Nematic Mesophase: C14 Derivative Provides Thermodynamically Stable Nematic Phase Unlike C1–C10 and C16 Analogs

In a homologous series of azomesogens synthesized by esterifying a resorcinol-based azo core with 4-n-alkoxybenzoyl chlorides, the methoxy through decyloxy (C1–C10) and hexadecyloxy (C16) derivatives exhibited exclusively monotropic nematic mesophases (metastable, observable only on cooling). In contrast, the dodecyloxy (C12) and tetradecyloxy (C14) derivatives formed enantiotropic nematic mesophases—thermodynamically stable phases observable on both heating and cooling cycles [1]. This represents a qualitative thermodynamic discontinuity at the C12–C14 window: the C14 building block is the longest chain length in this series that sustains an enantiotropic nematic phase, as the C16 analog reverts to monotropic behavior [1].

Liquid Crystals Mesomorphism Nematic Phase Stability

Mesophase Type Divergence at C14: Exclusive Enantiotropic Smectic Character versus Dual Smectic–Nematic Character of C12 Analog

In the ester mesogenic homologous series Ethyl-o-[p′-n-alkoxy benzoyloxy]benzoates synthesized from p-n-alkoxy benzoyl chlorides, the dodecyloxy (C12) derivative displays enantiotropic smectic plus nematic character, whereas the tetradecyloxy (C14) and hexadecyloxy (C16) derivatives exhibit enantiotropic smectic character only, with complete loss of the nematic phase [1]. The butyl through decyl derivatives are exclusively nematogenic [1]. This demonstrates that the C14 chain length is the threshold at which the layered smectic order fully dominates over the orientational nematic order in this ester-linked mesogen architecture.

Liquid Crystals Smectic Phase Structure–Property Relationship

Calculated logP Differential: ~224-Fold Higher Lipophilicity versus Octyloxy (C8) Analog Dictates Solubility and Formulation Compatibility

The calculated logP (octanol–water partition coefficient) for 4-(tetradecyloxy)benzoyl chloride is 7.15, compared to 4.80 for the 4-(octyloxy)benzoyl chloride (C8) analog [1]. This ΔlogP of approximately 2.35 corresponds to a roughly 224-fold difference in partition coefficient, reflecting the profound increase in lipophilicity imparted by the six additional methylene units in the alkoxy chain. Both compounds share an identical polar surface area (PSA) of 26.3 Ų [1], confirming that the lipophilicity differential is driven solely by the hydrocarbon chain length and not by changes in polar functionality. This difference directly affects solvent miscibility profiles: the C14 compound is miscible with hydrocarbons and chlorinated solvents but insoluble in polar media .

Lipophilicity Solubility Drug Delivery Formulation Science

Unusual Dielectric Behavior in Smectic C Phase: C14 Derivative Shows Distinct Activation Energy Profile Compared to C8 Analog in λ-Shaped Mesogens

In a λ-shaped mesogenic homologous series with polar bromo and nitro substituents, the dielectric permittivity of both the n-octyloxy (C8) and n-tetradecyloxy (C14) derivatives was found to be unusually low in the Smectic C (SmC) phase compared to the nematic phase [1][2]. The authors explained this behavior using a two-conformer model specific to the molecular shape in the SmC phase, and calculated the activation energy of both conformers from Arrhenius plots of relaxation frequency versus temperature, revealing a clear quantitative difference in activation energy between the two conformers for each derivative [1][2]. While both C8 and C14 derivatives exhibit this unusual dielectric phenomenon, the C14 derivative's longer chain length is expected to amplify conformational differences relevant to SmC phase dielectric response.

Dielectric Properties Smectic C Phase Molecular Conformation Activation Energy

Bent-Core Mesophase Switching at C14: Columnar B1 Phase (C8/C10) Transitions to Switchable Lamellar SmCAPA Phase (C12/C14)

In a series of bent-core liquid crystals based on 3-hydroxybenzoic acid with fluorine substitution at the apex position, the mesophase type was found to depend on the terminal alkyl chain length [1]. Homologues with shorter terminal chains (octyl, decyl) formed a columnar B1-type mesophase, whereas materials with longer terminal chains (dodecyl, tetradecyl) exhibited a switchable lamellar SmCAPA phase [1]. The SmCAPA phase is characterized by polar order and electro-optical switching capability, making it relevant for ferroelectric and antiferroelectric liquid crystal applications. The tetradecyloxy-derived bent-core compound specifically formed this switchable lamellar phase, confirmed by calorimetric measurements, polarizing microscopy, X-ray diffraction, and dielectric spectroscopy [1].

Bent-Core Liquid Crystals SmCAPA Phase Columnar Phase Electro-Optical Switching

Fire Retardant Performance in Cyclotriphosphazene Derivatives: C14-Substituted Compound Enables Smectic A Mesophase While Achieving LOI Above 27%

In a study of hexasubstituted cyclotriphosphazene compounds with Schiff base and amide linking units, only those bearing alkoxy terminal chains (compounds 5a–5e, including the tetradecyl-substituted 5e synthesized from 4-(tetradecyloxy)benzoyl chloride) exhibited a smectic A (SmA) liquid crystalline phase, while all non-alkoxy substituted analogs (5f–5j) were non-mesogenic [1]. Fire retardancy testing via Limiting Oxygen Index (LOI) showed that all final hexasubstituted compounds achieved LOI values above 27%, compared to 22.53% for pure polyester resin and 24.71% for the HCCP precursor alone [1]. The highest LOI (28.53%) was recorded for compound 5i (nitro-substituted), but the tetradecyl-substituted compound 5e uniquely combined SmA mesomorphism with fire retardancy exceeding the 27% threshold [1].

Fire Retardancy Limiting Oxygen Index Cyclotriphosphazene Smectic A Phase

Procurement-Driven Application Scenarios for 4-(Tetradecyloxy)benzoyl Chloride Based on Quantitative Differentiation Evidence


Synthesis of Thermodynamically Stable Nematic Liquid Crystals for Display and Sensor Applications

When designing azomesogen or ester-linked mesogenic series where an enantiotropic (thermodynamically stable) nematic phase is required for device performance, 4-(tetradecyloxy)benzoyl chloride is the preferred acylating agent. Evidence from the azomesogen homologous series shows that the C14 derivative yields an enantiotropic nematic phase, whereas the C10 analog produces only a monotropic (metastable) nematic phase observable only upon cooling [1]. The C16 derivative also reverts to monotropic behavior, making C14 the longest chain that sustains enantiotropic nematic order in this architecture. This directly impacts the thermal operating window and reproducibility of liquid crystal devices.

Design of Pure Smectic Mesogens for Layered Organic Electronics and Ferroelectric LC Devices

For applications requiring a pure smectic mesophase without nematic character—such as ferroelectric SmC* devices or organic field-effect transistors exploiting layer-by-layer charge transport—the C14 benzoyl chloride building block is the appropriate choice. In the ethyl-o-[p′-n-alkoxy benzoyloxy]benzoate series, the C14 derivative exhibits exclusively enantiotropic smectic character with complete loss of the nematic phase seen at C12 [1]. This enables clean mesophase engineering without competing orientational order, a critical consideration for electro-optical applications where smectic layer switching must be isolated from nematic director fluctuations.

Construction of Bent-Core Liquid Crystals with Switchable Lamellar SmCAPA Phases

In bent-core liquid crystal research targeting switchable lamellar phases for electro-optical and ferroelectric applications, 4-(tetradecyloxy)benzoyl chloride is essential as the terminal chain precursor. The Crystals (2020) study demonstrates that bent-core compounds with C14 (or C12) terminal chains form the switchable lamellar SmCAPA phase, whereas C8 or C10 analogs form only a columnar B1 phase that lacks comparable polar switching functionality [1]. Procurement of the C14 benzoyl chloride thus gates access to the functionally relevant SmCAPA mesophase regime.

Flame-Retardant Liquid Crystalline Materials Combining SmA Mesomorphism with Elevated LOI Performance

For the synthesis of multifunctional cyclotriphosphazene-based materials requiring simultaneous liquid crystallinity (SmA phase) and fire retardancy (LOI > 27%), the tetradecyl-substituted benzoyl chloride intermediate is uniquely qualified. The RSC Advances (2020) study shows that only alkoxy-substituted final compounds exhibit SmA mesomorphism, while all achieve LOI values exceeding 27%—a >4.5 percentage point improvement over the pure polyester baseline (22.53%) [1]. Non-alkoxy analogs are non-mesogenic, precluding their use in dual-function flame-retardant LC materials. This scenario is relevant to aerospace, automotive, and electronics encapsulation where both thermal stability and fire safety are mandated.

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